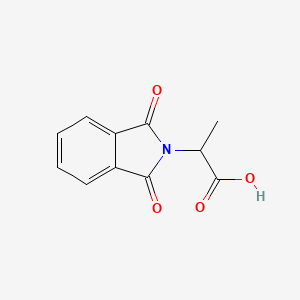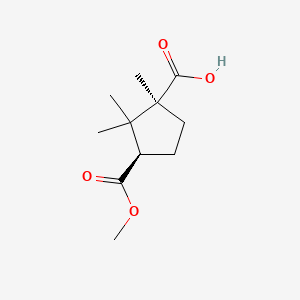
(1-Isocyanoethyl)benzene
Übersicht
Beschreibung
“(1-Isocyanoethyl)benzene” is an organic compound with the molecular formula C9H9N . It is also known by other names such as “1-PHENYLETHYL ISOCYANIDE”, “this compound”, “1,1-ISOCYANOPHENYLETHANE”, “α-Methylbenzyl isocyanide”, and "Benzene, (1-isocyanoethyl)-" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring attached to an isocyanoethyl group . The molecule has a molar mass of 131.18 g/mol .Physical And Chemical Properties Analysis
“this compound” is a clear colorless to yellow liquid . It has a density of 0.95 g/cm³ and a boiling point of 98 °C at 13.5018 mmHg . It is insoluble in water and should be stored in a refrigerator at +4°C .Wissenschaftliche Forschungsanwendungen
Applications in Polymer Composite Materials and Other Industries
1,3-Bis(isocyanatomethyl)benzene, a derivative of (1-Isocyanoethyl)benzene, exhibits high-quality performance with excellent yellowing resistance and weather resistance. It finds wide application in optical polymer composite materials, construction, automotive, and other industries. The synthesis optimization of this compound has been studied to explore safe, convenient, and environmentally friendly synthesis routes, given the high production threshold and cost associated with its current phosgene-based production process (Dong Jianxun et al., 2018).
Significance in Fundamental and Applied Chemistry
Benzene and its derivatives, including this compound, play a crucial role in fundamental chemistry, introducing concepts like aromaticity and delocalization. These compounds are extensively used in biomedical research and materials science. The study of benzene and its derivatives has led to significant developments in chemical hydrogen storage applications and the understanding of aromaticity in borazine and benzene structures (Adam J. V. Marwitz et al., 2009).
Exploring Valence Isomers and Phosphorus Chemistry
Research on benzene derivatives includes the isolation of a benzene valence isomer with one-electron phosphorus-phosphorus bonds. This study contributes to understanding the pi*-pi* interaction between two diphosphirenyl radicals and the role of one-electron bonds in phosphorus chemistry (Canac et al., 1998).
Implications in Environmental Studies and Toxicology
Studies on the effects of benzene and its derivatives on Drosophila melanogaster have provided insights into environmental toxicology. These studies explore the expression of stress genes and the modulation of toxicity in chemical mixtures containing benzene (M. Singh et al., 2010).
Development of Novel Synthesis and Structural Analysis
Innovative synthesis methods and structures of benzene derivatives are explored for elucidating the Mills−Nixon effect and understanding the electron-donor properties of these compounds. These studies contribute to the advanced preparation of novel BN heterocycles and the exploration of aromatic bond alternation relevant to fundamental chemistry (R. Rathore et al., 1998).
Role
in Supramolecular Chemistry and Biomedical ApplicationsThe use of benzene-1,3,5-tricarboxamide, another benzene derivative, has gained significance in various scientific fields such as nanotechnology, polymer processing, and biomedical applications. Its simple structure, coupled with an understanding of its supramolecular self-assembly behavior, has made it a versatile building block in these applications, ranging from self-assembly into one-dimensional, nanometer-sized structures to multivalent interactions in the biomedical field (S. Cantekin et al., 2012).
Epigenetic Studies and Cancer Research
Benzene's impact on mRNA expression and its role in leukemia through epigenetic modifications has been a topic of interest. Studies on the methylation of PARP-1 promoter and its regulation in benzene-induced decrease of PARP-1 mRNA expression have significant implications for understanding the mechanisms behind leukemia caused by benzene exposure (A. Gao et al., 2010).
Environmental and Industrial Applications
Research on competitive adsorption and selectivity of benzene and water vapor on microporous metal organic frameworks highlights the environmental and industrial significance of benzene derivatives. These studies help in understanding the selective adsorption properties of benzene in comparison to other molecules, which is crucial for environmental purification processes and industrial applications (Z. Zhao et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-isocyanoethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-8(10-2)9-6-4-3-5-7-9/h3-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCAPMXVCPVFEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334188 | |
| Record name | (1-isocyanoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17329-20-3 | |
| Record name | (1-isocyanoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



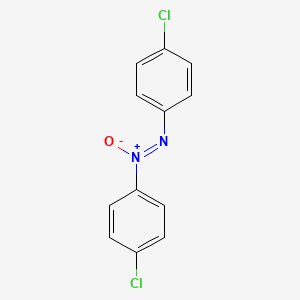

![Dibenzo[b,k]chrysene](/img/structure/B3421446.png)
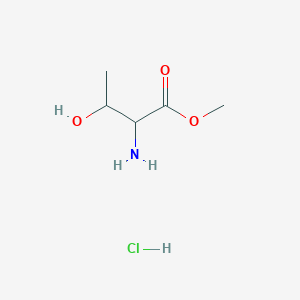
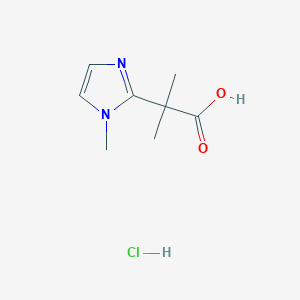
![2-[4-(Aminomethyl)pyrazol-1-yl]ethanol;hydrochloride](/img/structure/B3421466.png)



